Furo[4,3,2-de][1]benzopyran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
209-08-5 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C10H6O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-6H |
InChI Key |
YGYPBWGLSJUWCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CO2)C=COC3=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 4,3,2 De 1 Benzopyran and Its Analogs
Strategic Approaches to the Furo[4,3,2-de]encyclopedia.pubbenzopyran Core Synthesis
The construction of the Furo[4,3,2-de] encyclopedia.pubbenzopyran skeleton presents a significant synthetic challenge due to its strained, fused ring system. While direct synthetic routes to this specific isomer are limited, a variety of modern synthetic methods have been successfully applied to its isomers, such as the more common furo[3,2-c] and furo[2,3-c]benzopyrans. These methodologies offer valuable insights and potential strategies for accessing the Furo[4,3,2-de] encyclopedia.pubbenzopyran core.
Transition Metal-Catalyzed Cyclization and Annulation Reactions
Transition metal catalysis provides a powerful toolkit for the formation of furan (B31954) and pyran rings. Although direct application to the Furo[4,3,2-de] encyclopedia.pubbenzopyran system is not widely reported, numerous strategies for its isomers suggest potential pathways.
Palladium- and copper-catalyzed reactions are particularly prominent in the synthesis of furobenzopyranones. For instance, a one-pot sequential coupling/cyclization strategy has been developed for 4H-furo[3,2-c]benzopyran-4-ones, involving a Pd/Cu-catalyzed alkynylation followed by intramolecular hydroalkoxylation. encyclopedia.pubnih.gov This type of cascade transformation, starting from appropriately substituted benzofurans, could be envisioned as a potential route to the Furo[4,3,2-de] encyclopedia.pubbenzopyran core.
Rhodium catalysts have also been employed. A notable example is the rhodium(III)-catalyzed sequential ortho-C–H oxidative arylation/cyclization of a sulfoxonium ylide with hydroquinone (B1673460) to afford an 8-hydroxy-4H-furo[2,3-c]benzopyran-4-one. encyclopedia.pubnih.gov Adapting such C-H activation strategies to suitable precursors could offer a direct entry to the desired fused system. Furthermore, rhodium(II) acetate (B1210297) has been used to catalyze the decomposition of 3-diazobenzopyran-2,4(3H)-dione in the presence of terminal alkynes, leading to a mixture of furo[3,2-c] and furo[2,3-b]coumarins.
Other transition metals like silver and ruthenium have also found application. A silver(I)/celite promoted oxidative cycloaddition has been used for the synthesis of 4H-furo[3,2-c]benzopyran-4-ones. encyclopedia.pubsemanticscholar.org Ruthenium complexes, in conjunction with trifluoroacetic acid, have been shown to catalyze the reaction of 4-hydroxycoumarin (B602359) with propargylic alcohols to yield 4H-furo[3,2-c]benzopyran-4-ones. encyclopedia.pubnih.gov
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Furobenzopyran Analogs
| Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|
| Pd(PPh₃)₂/CuI, K₂CO₃ | 3-Bromo-4-acetoxycoumarins, Dialkynylzincs | 4H-Furo[3,2-c]benzopyran-4-ones | encyclopedia.pubnih.gov |
| [Cp*RhCl₂]₂, AgBF₄, Zn(OAc)₂ | Sulfoxonium ylide, Hydroquinone | 4H-Furo[2,3-c]benzopyran-4-one | encyclopedia.pubnih.gov |
| Ag₂CO₃/celite, NaIO₄ | 4-Hydroxycoumarin derivatives, Alkenyl sulfides | 4H-Furo[3,2-c]benzopyran-4-ones | encyclopedia.pubsemanticscholar.org |
| [Ru(η³-2-C₃H₄Me)(CO)(dppf)][SbF₆], TFA | 4-Hydroxycoumarin, Propargylic alcohol | 4H-Furo[3,2-c]benzopyran-4-one | encyclopedia.pubnih.gov |
| CuCl or CuBr/CuCl₂ | Substituted 3-alkynyl-4H-benzopyran-4-one, H₂O | 2-Substituted-4H-furo[3,2-c]benzopyran-4-ones | encyclopedia.pubnih.gov |
Brønsted Acid-Catalyzed Cyclizations and Rearrangements
Brønsted acids are effective catalysts for various cyclization and rearrangement reactions leading to the formation of oxygen-containing heterocycles. In the context of furobenzopyrans, they have been primarily used for the synthesis of the furo[3,2-c] isomers.
A classic approach involves the condensation of 4-hydroxycoumarin with propargylic alcohols under acidic conditions, such as a mixture of glacial acetic acid and concentrated sulfuric acid, to yield furo[3,2-c]benzopyran-4-ones. nih.gov More contemporary methods utilize acids like methanesulfonic acid (CH₃SO₃H) to promote the construction of the furan ring in a one-pot cascade sequence. encyclopedia.pub
The Pechmann condensation, a cornerstone of coumarin (B35378) synthesis, can be adapted for the construction of the benzopyran core of furocoumarins using Brønsted acids like concentrated H₂SO₄. This approach involves the acid-catalyzed cyclization of substituted resorcinol (B1680541) derivatives. While typically used for angular or linear furocoumarins, the fundamental principles could be applied to a suitably designed precursor for the Furo[4,3,2-de] encyclopedia.pubbenzopyran system.
Table 2: Brønsted Acid-Catalyzed Syntheses of Furobenzopyran Analogs
| Acid Catalyst | Reactants | Product Type | Reference |
|---|---|---|---|
| Acetic acid, Sulfuric acid | 4-Hydroxycoumarin, 1-Phenyl-2-propyn-1-ol | 2-Methyl-3-phenylfuro[3,2-c]benzopyran-4-one | nih.gov |
| CH₃SO₃H | 3-Alkynyl-4H-benzopyran-4-one, H₂O | 2-Substituted-4H-furo[3,2-c]benzopyran-4-ones | encyclopedia.pub |
| Concentrated H₂SO₄ | 5-Methoxyresorcinol, Ethyl 3-hydroxy-3-methylbut-1-en-1-yl ketone | 2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g] encyclopedia.pubbenzopyran-7-one |
Multicomponent and One-Pot Cyclization Strategies
Multicomponent reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency and atom economy. Several such strategies have been developed for the synthesis of furobenzopyran derivatives. researchgate.net
An example of an atom-efficient MCR is the synthesis of a substituted 4H-furo[3,2-c]benzopyran-4-one from 4-hydroxycoumarin, an aldehyde, and an isocyanide. encyclopedia.pubnih.gov These reactions often proceed under microwave irradiation, highlighting the use of modern techniques to accelerate synthesis.
One-pot sequential reactions, such as the aforementioned Pd/Cu-catalyzed alkynylation followed by intramolecular hydroalkoxylation, also fall under this category and represent a powerful approach to building complex heterocyclic systems from simple starting materials. encyclopedia.pubnih.gov Iodine-promoted one-pot cyclizations between 4-hydroxycoumarins and acetophenones provide a metal-free alternative for the synthesis of 4H-furo[3,2-c]benzopyran-4-ones. encyclopedia.pubnih.govresearchgate.net
Table 3: Multicomponent and One-Pot Syntheses of Furobenzopyran Analogs
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Multicomponent Reaction | 4-Hydroxycoumarin, 4-Bromobenzaldehyde, Cyclohexyl isocyanide | 3-(4-Bromophenyl)-2-(cyclohexylamino)-4H-furo[3,2-c]benzopyran-4-one | encyclopedia.pubnih.gov |
| One-Pot Sequential Coupling/Cyclization | 3-Bromo-4-acetoxycoumarins, Dialkynylzincs | 4H-Furo[3,2-c]benzopyran-4-ones | encyclopedia.pubnih.gov |
| Iodine-Promoted One-Pot Cyclization | 4-Hydroxycoumarins, Acetophenones | 4H-Furo[3,2-c]benzopyran-4-ones | encyclopedia.pubnih.govresearchgate.net |
Intramolecular Cycloaddition Reactions (e.g., [4+2] Cycloadditions of o-Quinonemethides)
Intramolecular cycloaddition reactions are a powerful strategy for the convergent synthesis of complex polycyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. wikipedia.org While direct intramolecular [4+2] cycloadditions leading to the Furo[4,3,2-de] encyclopedia.pubbenzopyran core are not documented, the generation of reactive intermediates like o-quinonemethides followed by intramolecular trapping is a known strategy for related systems.
For example, the intramolecular [4+2] cycloaddition of o-quinonemethides generated from salicylaldehydes and α-prenylated alcohols has been used to construct furo[3,2-c]benzopyrans. researchgate.net This reaction proceeds in the presence of a catalytic amount of a Brønsted acid. Such a strategy, if applied to a precursor with the appropriate tether and diene system, could potentially lead to the formation of the Furo[4,3,2-de] encyclopedia.pubbenzopyran skeleton.
Cascade and Tandem Reaction Sequences for Fused Systems
Cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency. The synthesis of furobenzopyran systems has benefited from the development of such processes.
A one-pot cascade of an addition/cyclization/oxidation sequence, catalyzed by a combination of a Brønsted acid and a copper salt, has been used for the regioselective synthesis of 2-substituted-4H-furo[3,2-c]benzopyran-4-ones from substituted 3-alkynyl-4H-benzopyran-4-ones. encyclopedia.pub Another example is a one-pot propargylation-cycloisomerization sequence catalyzed by Yb(OTf)₃ to produce furo[3,2-c]chromen-4-one skeletons. encyclopedia.pubresearchgate.net These examples underscore the potential of designing cascade reactions that could forge the Furo[4,3,2-de] encyclopedia.pubbenzopyran framework in a highly efficient manner.
Total Synthesis Efforts of Furo[4,3,2-de]encyclopedia.pubbenzopyran Derivatives from Precursors
The direct total synthesis of naturally occurring products containing the Furo[4,3,2-de] encyclopedia.pubbenzopyran core has not been extensively reported, likely due to the rarity of this specific heterocyclic system in nature. However, the synthesis of the parent Furo[4,3,2-de] encyclopedia.pubbenzopyran has been achieved, representing a key total synthesis effort for this unique scaffold.
The synthesis of Furo[4,3,2-de] encyclopedia.pubbenzopyran (2) was accomplished from its dihydro precursor, 3,4-dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran (8). researchgate.net The key step in this synthesis is the introduction of a double bond into the pyran ring of the dihydro derivative.
The synthetic sequence is as follows:
Allylic Bromination: The starting material, 3,4-dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran (8), undergoes allylic bromination using N-bromosuccinimide (NBS) under irradiation and high dilution conditions. This selectively introduces a bromine atom at the 3-position to yield 3-bromo-3,4-dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran (10). researchgate.net
Elimination: The resulting bromide (10) is then treated with a strong, non-nucleophilic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to effect the elimination of hydrogen bromide. This elimination reaction forms the desired double bond, leading to the aromatic Furo[4,3,2-de] encyclopedia.pubbenzopyran (2). researchgate.net
Table 4: Key Steps in the Synthesis of Furo[4,3,2-de] encyclopedia.pubbenzopyran
| Step | Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Allylic Bromination | 3,4-Dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran (8) | N-Bromosuccinimide (NBS), Irradiation, High Dilution | 3-Bromo-3,4-dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran (10) | researchgate.net |
| Dehydrobromination | 3-Bromo-3,4-dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran (10) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Furo[4,3,2-de] encyclopedia.pubbenzopyran (2) | researchgate.net |
This synthesis of the parent Furo[4,3,2-de] encyclopedia.pubbenzopyran from a stable precursor highlights a viable strategy for accessing this constrained heterocyclic system. The development of synthetic routes to substituted 3,4-dihydrofuro[4,3,2-de] encyclopedia.pubbenzopyran derivatives would allow for the synthesis of a variety of functionalized Furo[4,3,2-de] encyclopedia.pubbenzopyran analogs.
Green Chemistry Principles and Sustainable Synthetic Approaches in Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Synthesis
The application of green chemistry principles to the synthesis of furo[ ]benzopyran scaffolds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com Key principles include maximizing atom economy, utilizing safer solvents, employing catalytic reagents over stoichiometric ones, and designing energy-efficient processes. mdpi.comacs.org
Sustainable approaches in the synthesis of furo-benzopyran analogs often involve one-pot, multicomponent reactions (MCRs), which combine several steps into a single operation, thereby reducing solvent usage, purification steps, and waste generation. rasayanjournal.co.innih.gov For instance, a transition-metal-free approach for synthesizing 4H-furo[3,2-c]benzopyran-4-ones involves an iodine-promoted one-pot cyclization of 4-hydroxycoumarins and acetophenones. researchgate.netnih.govsemanticscholar.org This method avoids the use of toxic heavy metal catalysts and proceeds with high efficiency. researchgate.netnih.gov
The use of water as a solvent is another cornerstone of green synthetic chemistry. nih.gov A one-pot synthesis of dihydrofurocoumarin analogs has been achieved in water using imidazole (B134444) as a catalyst, resulting in high yields (90–97%) and demonstrating excellent atom economy. Similarly, catalyst-free microwave-irradiated synthesis of tetrahydrobenzo[b]pyran derivatives in water highlights an environmentally benign and efficient protocol. nih.gov These methods not only reduce reliance on volatile organic solvents but also simplify reaction workup. rasayanjournal.co.innih.gov
| Approach | Starting Materials | Key Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Metal-Free One-Pot Cyclization | 4-Hydroxycoumarins, Acetophenones | I₂, NH₄OAc, PhCl, 120 °C | 4H-Furo[3,2-c]benzopyran-4-ones | 28–90% | nih.govsemanticscholar.org |
| Aqueous One-Pot Synthesis | 4-Hydroxycoumarin, Aldehydes, Malononitrile | Imidazole, Water, 100 °C | Dihydrofurocoumarin analogs | 90–97% | |
| Solvent-Free Multicomponent Reaction | Salicylaldehyde, Secondary Amines, Malononitrile | TiO₂-SiO₂ catalyst, 80 °C | Benzopyrano[2,3-d]pyrimidine derivatives | High | rasayanjournal.co.in |
| Catalyst-Free Aqueous Synthesis (MWI) | Aromatic Aldehydes, Methyl Cyanoacetate, 1,3-Cyclohexadione | Water, Microwave Irradiation | Tetrahydrobenzo[b]pyran derivatives | 89–98% | nih.gov |
Microwave-Assisted and Solvent-Free Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, improved selectivity, and significantly reduced reaction times compared to conventional heating methods. mdpi.combeilstein-journals.orgarabjchem.org This technology is particularly effective for the synthesis of heterocyclic compounds like furo-benzopyrans. beilstein-journals.org The synthesis of 3-aryl-furo[3,2-c]coumarins has been successfully carried out under microwave irradiation using both Nef and Feist–Benary reaction conditions, demonstrating the efficiency of this approach. arabjchem.orgresearchgate.net
Combining microwave heating with solvent-free conditions represents a particularly green synthetic strategy, as it minimizes pollution and simplifies product isolation. rasayanjournal.co.inarabjchem.org Reactions under these conditions are attractive for their operational simplicity and reduced environmental footprint. arabjchem.org For example, the synthesis of benzopyrano[2,3-d]pyrimidine derivatives has been achieved through a multicomponent reaction under solvent-free conditions, showcasing a cost-effective and environmentally friendly method. rasayanjournal.co.in Research has consistently shown that microwave-assisted protocols dramatically decrease reaction times from hours to minutes while often increasing product yields. arabjchem.orgresearchgate.net
| Compound | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Phenyl-furo[3,2-c]coumarin | Conventional (Method A) | 6-7 h | 68 | researchgate.net |
| Microwave (Method A) | 5-7 min | 88 | researchgate.net | |
| 8-Methyl-3-phenyl-furo[3,2-c]coumarin | Conventional (Method A) | 6-7 h | 65 | researchgate.net |
| Microwave (Method A) | 5-7 min | 85 | researchgate.net | |
| 3-(4-Chlorophenyl)-furo[3,2-c]coumarin | Conventional (Method B) | 5-6 h | 70 | researchgate.net |
| Microwave (Method B) | 4-6 min | 90 | researchgate.net | |
| 8-Methyl-3-(4-methoxyphenyl)-furo[3,2-c]coumarin | Conventional (Method B) | 5-6 h | 68 | researchgate.net |
| Microwave (Method B) | 4-6 min | 89 | researchgate.net |
Method A refers to the Nef reaction condition, while Method B refers to the Feist–Benary reaction condition. arabjchem.orgresearchgate.net
Stereoselective Synthesis of Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Scaffolds
The synthesis of specific stereoisomers (enantiomers or diastereomers) is critical in medicinal chemistry, as different isomers can exhibit varied biological activities. Stereoselective synthesis of complex scaffolds like Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran is therefore a significant area of research. Methodologies often rely on intramolecular cycloadditions, the use of chiral catalysts, or the transfer of chirality from a starting material. rsc.orggoogle.com
A notable strategy for constructing pyranobenzopyran skeletons involves an intramolecular [4+2] cycloaddition (Diels-Alder reaction). acs.org This reaction can be initiated from substituted salicylaldehydes and unsaturated alcohols under mild conditions. The in situ generated o-quinonemethide intermediate undergoes cyclization to furnish tricyclic products with a pyranobenzopyran core. acs.org This method has been shown to be highly stereoselective, generally producing a trans-fused B/C ring system in very good yields. acs.org The geometry of the double bond in the starting unsaturated alcohol is retained throughout the reaction, allowing for precise control over the final product's stereochemistry. acs.org
Another approach involves the use of chiral catalysts, such as chiral phosphoric acids, to induce asymmetry in multicomponent reactions, leading to the formation of enantiomerically enriched fused heterocyclic products. rsc.org Although applied to related systems like furo[2,3-b]pyrroles, this principle demonstrates a powerful strategy for achieving stereoselectivity. rsc.org Furthermore, syntheses can be designed to preserve the stereochemical integrity of a non-racemic starting material through the reaction sequence, as demonstrated in the preparation of non-racemic furo[3,4-c]pyridine (B3350340) derivatives. google.com
| Salicylaldehyde Substituent (R¹) | Unsaturated Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H | (Z)-3-Hexen-1-ol | cis-3-Ethyl-4-propyl-2,3,3a,4-tetrahydro-9bH-pyrano[3,2-c] Current time information in Oskarshamn, SE.benzopyran | 88 | acs.org |
| 3-Methoxy | (Z)-3-Hexen-1-ol | cis-3-Ethyl-8-methoxy-4-propyl-2,3,3a,4-tetrahydro-9bH-pyrano[3,2-c] Current time information in Oskarshamn, SE.benzopyran | 85 | acs.org |
| H | (E)-2-Buten-1-ol | trans-4-Methyl-2,3,3a,4-tetrahydro-9bH-pyrano[3,2-c] Current time information in Oskarshamn, SE.benzopyran | 90 | acs.org |
| 5-Bromo | (E)-2-Buten-1-ol | trans-6-Bromo-4-methyl-2,3,3a,4-tetrahydro-9bH-pyrano[3,2-c] Current time information in Oskarshamn, SE.benzopyran | 84 | acs.org |
| H | 3-Buten-1-ol | 2,3,3a,4-Tetrahydro-9bH-pyrano[3,2-c] Current time information in Oskarshamn, SE.benzopyran | 85 | acs.org |
All reactions produced the pyranobenzopyran skeleton with a trans-fused B/C ring. acs.org
Chemical Reactivity and Derivatization Strategies of Furo 4,3,2 De 1 Benzopyran
Functionalization Reactions of the Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Core
The reactivity of the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran core is characterized by a susceptibility to both electrophilic and nucleophilic attacks, as well as oxidation and reduction, leading to a diverse array of functionalized derivatives.
Electrophilic Substitution:
Research has demonstrated that the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran system readily undergoes electrophilic substitution reactions, with a pronounced regioselectivity for the 2-position. researchgate.net This reactivity is attributed to the electron-rich nature of the furan (B31954) ring within the fused system.
Key electrophilic substitution reactions reported for Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran include:
Formylation: Introduction of a formyl group at the 2-position.
Acetylation: Acetylation to yield a 2-acetyl derivative.
Bromination: The addition of a bromine atom at the 2-position. researchgate.net
Protonation also occurs at the 2-position, leading to the formation of a stable pyrylium (B1242799) ion. researchgate.net
| Reaction | Reagent | Position of Substitution | Product |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | 2 | 2-Formyl-furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran |
| Acetylation | Acetic anhydride/SnCl₄ | 2 | 2-Acetyl-furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran |
| Bromination | N-Bromosuccinimide (NBS) | 2 | 2-Bromo-furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran |
| Protonation | Trifluoroacetic acid | 2 | Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyrylium ion |
Nucleophilic Substitution:
While direct nucleophilic substitution on the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran core has not been extensively detailed, studies on related furo[3,2-b]pyran-2-ones have shown that the pyranone ring is susceptible to nucleophilic attack by various nitrogen-containing nucleophiles, such as aliphatic amines and hydrazines. beilstein-journals.orgbeilstein-journals.org These reactions can lead to either the formation of enamines or ring-opening and subsequent recyclization to form new heterocyclic systems like pyrazolones. beilstein-journals.orgbeilstein-journals.org The outcome of the reaction is highly dependent on the nature of the nucleophile. beilstein-journals.orgbeilstein-journals.org For instance, aliphatic amines tend to form stable enamines, whereas dinucleophiles like hydrazines can induce a recyclization process. beilstein-journals.orgbeilstein-journals.org
The Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran skeleton is amenable to both reduction and, in a broader sense, oxidative transformations of its derivatives.
Reduction:
Catalytic hydrogenation of Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran over palladium on charcoal leads to the smooth reduction of the pyran ring, yielding 3,4-dihydrofuro[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran. researchgate.net A more profound reduction can be achieved using sodium and ethanol, which results in the reductive cleavage of the pyran ring to afford 3-ethyl-4-hydroxybenzofuran. researchgate.net
| Reaction | Reagent | Product |
| Catalytic Hydrogenation | H₂, Pd/C | 3,4-Dihydrofuro[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran |
| Reductive Cleavage | Na, Ethanol | 3-Ethyl-4-hydroxybenzofuran |
Oxidation:
Specific oxidation reactions on the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran molecule itself are not well-documented. However, the synthesis of various furobenzopyranone derivatives often involves oxidative cyclization steps, indicating the stability of the core under certain oxidative conditions.
Cycloaddition Chemistry of Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Derivatives (e.g., Diels-Alder Reactions)
The furan moiety within the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran structure suggests its potential participation as a diene in Diels-Alder reactions. While specific examples involving Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran in [4+2] cycloadditions are not readily found in the literature, the reactivity of other benzopyran and furopyran systems in such reactions provides valuable insight.
For instance, 4-vinyl-2H-1-benzopyran-2-ones have been shown to act as dienes in thermal Diels-Alder reactions with various electron-poor dienophiles. researchgate.net Similarly, the furan ring in other contexts is a well-known diene in cycloaddition reactions, although its reactivity can be influenced by substituents. nih.govrsc.org Furoic acid derivatives, despite being electron-poor, have been demonstrated to be reactive dienes in Diels-Alder couplings with maleimide (B117702) dienophiles, with the reaction being enhanced in aqueous media. nih.govrsc.org
Intramolecular [4+2] cycloaddition reactions have also been utilized to construct furo[3,2-c]benzopyran skeletons from o-quinonemethides. This highlights the utility of cycloaddition strategies in the synthesis of complex furobenzopyran systems.
Rearrangement Reactions Involving the Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Skeleton
Currently, there is a lack of specific literature detailing rearrangement reactions that directly involve the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran skeleton. However, rearrangement reactions are known for related benzopyran systems. For example, the Fries rearrangement of 4-chloroacetoxycoumarin is a key step in the synthesis of 4H-furo[3,2-c]benzopyran-4-one. While not a rearrangement of the core skeleton itself, it demonstrates that rearrangements of precursors can be a viable strategy for the synthesis of furobenzopyran structures.
Derivatization for Analog Library Generation and Elucidation of Chemical Behavior
The functionalization reactions discussed in section 3.1 provide a foundation for the generation of analog libraries based on the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran scaffold. The ability to introduce a variety of substituents at the 2-position through electrophilic substitution offers a straightforward approach to creating a diverse set of molecules.
The synthesis of a series of benzopyran analogues has been reported for the evaluation of biological activity, indicating the utility of derivatization in medicinal chemistry. nih.gov By systematically modifying the core structure and observing the effects on chemical and biological properties, a deeper understanding of the structure-activity relationships of this class of compounds can be achieved. The development of efficient synthetic routes to substituted furobenzopyrans is crucial for enabling such explorations.
Advanced Structural Elucidation Techniques for Furo 4,3,2 De 1 Benzopyran
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Furo[4,3,2-de] rsc.orgbenzopyran derivatives, providing detailed information about the molecular framework and atom connectivity. utdallas.eduomicsonline.org One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for initial characterization.
¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration). For derivatives of the Furo[4,3,2-de] rsc.orgbenzopyran core, proton signals in the aromatic region are of particular interest, with their chemical shifts and coupling constants helping to define the substitution pattern on the benzopyran ring system.
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and bonding environment. For instance, the carbonyl carbon in a lactone ring, a common feature in related structures, typically appears significantly downfield. beilstein-archives.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. scielo.br
Due to the complexity of the fused-ring system, 1D spectra can be crowded, necessitating the use of two-dimensional (2D) NMR experiments for unambiguous assignments. omicsonline.orgpitt.edu
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to trace out proton spin systems within the molecule. beilstein-archives.org
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). beilstein-archives.orgcore.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure by connecting different spin systems and identifying placements of quaternary carbons and heteroatoms. omicsonline.orgcore.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is vital for determining the stereochemistry and conformation of the molecule. scielo.br
The following table presents representative NMR data for a Furo[3,2-c]chromen-4-one derivative, illustrating the type of information obtained from these analyses. beilstein-archives.org
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 7.93 (d, J = 16.0 Hz), 8.75 (d, J = 16.0 Hz) | Protons of a styryl group with E-geometry. |
| δ 7.37-7.90 (m) | Aromatic protons of the coumarin (B35378) core. | |
| δ 7.55 (d, J = 8.9 Hz), 8.00 (d) | Protons of an aroyl group attached to the furan (B31954) ring. | |
| ¹³C NMR | δ 184.17 ppm | Carbonyl carbon. |
| δ 55.89, 56.64 ppm | Methoxy carbons. | |
| 2D NMR | COSY and HSQC correlations | Confirmed connectivity between specific protons and their directly attached carbons, such as those in the methoxy groups and various positions on the aromatic rings. beilstein-archives.org |
Mass Spectrometry (MS) Applications in Structure Confirmation and Fragment Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of Furo[4,3,2-de] rsc.orgbenzopyran compounds, primarily used to determine the molecular weight and deduce structural information through fragmentation analysis. utdallas.edu High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent compound and its fragments. rsc.org
In a typical electron ionization (EI) mass spectrum, a molecule is ionized, forming a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.
For heterocyclic systems related to Furo[4,3,2-de] rsc.orgbenzopyran, such as coumarins and other benzopyranone derivatives, a common and diagnostic fragmentation pathway is the loss of a carbon monoxide (CO) molecule from the pyrone ring. benthamopen.com This results in a stable fragment ion that is readily observed in the mass spectrum. For example, studies on fused benzopyrano[4,3-d]pyrimidin-5-one derivatives show characteristic fragmentation patterns that help confirm the core structure. orientjchem.org
The table below summarizes key applications of mass spectrometry in the structural analysis of Furo[4,3,2-de] rsc.orgbenzopyran and related compounds.
| MS Technique | Application | Example Finding |
| Electron Ionization (EI-MS) | Provides molecular weight from the molecular ion peak and structural clues from fragmentation patterns. | In coumarin-type compounds, a characteristic fragment ion at m/z 118 is attributed to the loss of CO from the molecular ion (m/z 146). benthamopen.com |
| High-Resolution MS (HRMS) | Determines the precise mass and elemental composition of the molecule and its fragments. | HRMS data for a furo[3,2-c]pyran-4-one derivative confirmed its calculated molecular formula. beilstein-archives.org |
| Tandem MS (MS/MS) | Allows for the isolation and further fragmentation of specific ions to elucidate complex fragmentation pathways. | Used to investigate the gas-phase fragmentation reactions of protonated benzofuran (B130515) neolignans, identifying diagnostic ions associated with specific structural features. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides valuable information about the types of bonds present. vscht.cz This technique is particularly useful for confirming the presence of key structural motifs within derivatives of Furo[4,3,2-de] rsc.orgbenzopyran.
The analysis of an IR spectrum typically focuses on the characteristic absorption bands of functional groups. pressbooks.pub For Furo[4,3,2-de] rsc.orgbenzopyran derivatives, which often contain carbonyl groups, ether linkages, and aromatic systems, IR spectroscopy can provide clear evidence for these features.
Carbonyl (C=O) Stretch: A strong, sharp absorption band in the region of 1670–1780 cm⁻¹ is a clear indicator of a carbonyl group. libretexts.org The exact position can help distinguish between different types of carbonyls, such as those in lactones (cyclic esters), which are common in related furocoumarin structures. beilstein-archives.org
Aromatic (C=C) Stretch: Absorptions in the 1400–1600 cm⁻¹ region are characteristic of carbon-carbon double bond stretching within the aromatic rings. vscht.cz
C-O Stretch: The C-O stretching vibrations of the furan and pyran rings typically appear in the fingerprint region, between 1000–1300 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz
The following table shows characteristic IR absorption bands observed for Furo[3,2-c]pyran-4-one derivatives, which share structural similarities with the Furo[4,3,2-de] rsc.orgbenzopyran class. beilstein-archives.org
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Example Observation |
| Lactone Carbonyl | C=O Stretch | 1746 - 1753 | A strong band observed at 1753 cm⁻¹ was attributed to the lactone carbonyl group. beilstein-archives.org |
| Aroyl Carbonyl | C=O Stretch | 1600 - 1629 | A band at 1600 cm⁻¹ was assigned to the aroyl carbonyl group. beilstein-archives.org |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Multiple bands in this region confirm the presence of the aromatic system. |
| Ether Linkage | C-O Stretch | 1000 - 1300 | Bands in this region are indicative of the C-O-C bonds in the furan and pyran rings. |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most powerful and definitive technique for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformation. nih.gov This method is applicable when a compound can be grown as a suitable single crystal. The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of the precise positions of each atom in the crystal lattice. ed.ac.uk
For complex chiral molecules, X-ray crystallography is the gold standard for unambiguously assigning the absolute configuration (R/S) of stereocenters. nih.goved.ac.uk The analysis of anomalous dispersion effects in the diffraction data allows for the determination of the absolute structure. nih.gov Furthermore, this technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the precise conformation of the molecule in the solid state.
Key data obtained from an X-ray crystallographic analysis are summarized in the table below, using the Furo-[3,2-g]- rsc.org-benzopyran-7-one derivative as an example. researchgate.net
| Parameter | Description | Example Data |
| Crystal System | The basic geometric framework of the crystal. | Monoclinic |
| Space Group | The set of symmetry operations of the crystal. | C2/c |
| Unit Cell Dimensions | The dimensions of the repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ). | a = 8.976 Å, b = 16.621 Å, c = 17.818 Å, β = 95.79° |
| Molecular Conformation | The three-dimensional arrangement of atoms. | The three-ring framework was found to be nearly planar. |
| Absolute Configuration | The spatial arrangement of atoms or groups at a stereocenter. | Can be determined from the diffraction data, often reported as the Flack parameter. ed.ac.uk |
Chromatographic Methods for Purity Assessment, Isolation, and Separation
Chromatographic methods are fundamental for the isolation, purification, and purity assessment of Furo[4,3,2-de] rsc.orgbenzopyran compounds, ensuring that samples analyzed by spectroscopic techniques are free from impurities. pitt.edu High-Performance Liquid Chromatography (HPLC) is a principal technique used for both analytical and preparative purposes. amazonaws.com
Purity Assessment: Analytical HPLC is used to determine the purity of a synthesized or isolated compound. A pure compound will typically appear as a single, sharp peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. ekb.eg Method validation ensures that the HPLC method is selective, precise, and accurate for the intended analysis. ptfarm.pl
Isolation and Purification: Preparative HPLC can be used to separate components of a mixture on a larger scale. For the purification of Furo[4,3,2-de] rsc.orgbenzopyran derivatives, column chromatography is also widely employed. rsc.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the compounds to the stationary phase. By collecting different fractions as the solvent is passed through the column, the desired compound can be isolated in a pure form. rsc.org
The table below outlines common chromatographic techniques and their applications in the context of Furo[4,3,2-de] rsc.orgbenzopyran chemistry.
| Technique | Stationary Phase | Mobile Phase | Application |
| Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., Hexane, Dichloromethane, Tetrahydrofuran) | Purification of synthesized products by separating them from reagents and by-products. rsc.org |
| High-Performance Liquid Chromatography (HPLC) | Typically C18-bonded silica (Reverse-Phase) | A mixture of aqueous and organic solvents (e.g., Acetonitrile, Methanol) | High-resolution separation for purity assessment, quantitative analysis, and preparative isolation. amazonaws.com |
| Thin-Layer Chromatography (TLC) | Silica gel on a plate | Various organic solvents | Rapid monitoring of reaction progress and preliminary purity checks. rsc.org |
Theoretical and Computational Chemistry of Furo 4,3,2 De 1 Benzopyran
Quantum Chemical Calculations (e.g., DFT Studies) on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For many furocoumarin derivatives, DFT studies have been pivotal in elucidating their behavior, particularly their photochemical reactivity with DNA. These studies typically characterize the ground state (S0) and the lower-energy excited triplet (T1) and singlet (S1) states, which are crucial for predicting photochemical outcomes. Analysis of potential energy surfaces and the identification of conical intersections help to map the pathways of photo-induced reactions. Furthermore, spin-orbit coupling calculations are essential for predicting the rates of intersystem crossing, a key step in the photosensitizing mechanism of many psoralens. Despite the existence of a known synthetic route to Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran, specific energetic data, potential energy surface maps, or spectroscopic predictions derived from quantum chemical calculations for this compound are absent from the current body of scientific literature.
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a furocoumarin derivative, might interact with a biological target like a protein or DNA. For isomers like psoralen (B192213), docking studies have provided detailed insights into their intercalation within DNA base pairs, explaining their biological activity. Such simulations for Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran would be necessary to predict its potential biological targets and binding affinity, but no such studies have been published.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are instrumental in medicinal chemistry for optimizing lead compounds. For various classes of benzopyran and furocoumarin derivatives, QSAR models have been developed to predict activities such as anticancer, antimicrobial, or enzyme inhibition. The development of a QSAR or QSPR model requires a dataset of structurally related compounds with measured activities or properties. There is no indication in the literature that such a systematic study has been undertaken for derivatives of Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran.
Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility
Molecular dynamics (MD) simulations provide a detailed view of the structural flexibility and dynamics of molecules over time. These simulations are crucial for understanding how a molecule like Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran might change its shape to interact with a biological receptor or how it behaves in different solvent environments. For related furocoumarins, MD simulations have been used to study the stability of their complexes with DNA. However, specific conformational analyses or MD simulation studies for Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran are not available.
Mechanistic Investigations of Furo 4,3,2 De 1 Benzopyran S Biological Activities
Identification and Characterization of Specific Molecular Targets
While research specifically identifying the molecular targets of the parent Furo[4,3,2-de] nih.govbenzopyran compound is limited, studies on closely related furobenzopyran derivatives have successfully identified and characterized several specific molecular targets. These findings provide valuable insights into the potential mechanisms of action for this class of compounds.
One area of investigation has focused on novel seven-membered lactam derivatives containing a tricyclic benzo[b]furan core, structurally related to Furo[4,3,2-de] nih.govbenzopyran. A number of these furo[2,3,4-jk] github.iobenzazepin-4(3H)-ones have been evaluated for their inhibitory activities against the leukotriene B(4) (LTB(4)) receptor and poly(ADP-ribose)polymerase-1 (PARP-1) nih.gov.
Another important molecular target identified for benzopyran-containing compounds is the bacterial DNA gyrase nih.gov. This enzyme is a type II topoisomerase crucial for controlling DNA supercoiling during replication nih.gov. The inhibition of DNA gyrase, particularly the GyrB subunit, by benzopyrone derivatives highlights a key mechanism for their antibacterial effects nih.gov.
| Compound Class | Specific Molecular Target | Biological Activity | Reference |
|---|---|---|---|
| Furo[2,3,4-jk] github.iobenzazepin-4(3H)-ones | Leukotriene B(4) (LTB(4)) receptor | Antagonist activity | nih.gov |
| Furo[2,3,4-jk] github.iobenzazepin-4(3H)-ones | Poly(ADP-ribose)polymerase-1 (PARP-1) | Inhibitory activity | nih.gov |
| Benzopyrones (including furobenzopyrones) | Bacterial DNA Gyrase (GyrB subunit) | Antibacterial | nih.gov |
Enzyme Inhibition Mechanisms (e.g., Cholinesterases, Monoamine Oxidases, DNA-gyrase)
The Furo[4,3,2-de] nih.govbenzopyran scaffold is a constituent of various compounds that exhibit significant enzyme-inhibiting properties. The primary enzymes targeted include cholinesterases, monoamine oxidases, and DNA gyrase.
Cholinesterases: Derivatives of furobenzofuran have been synthesized and evaluated as novel anticholinesterase agents nih.gov. These compounds have shown potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity for one enzyme over the other nih.gov. The inhibitory mechanism of these carbamate (B1207046) derivatives is influenced by their phenolic moieties and N-substituted groups, which dictates their potency and selectivity nih.gov. Furthermore, synthetic furo[3,2-c]coumarins have also been investigated as cholinesterase inhibitors mdpi.com. Kinetic studies of the most active of these compounds revealed a mixed-type or non-competitive inhibition mechanism for AChE, suggesting potential interaction with the peripheral anionic subsite of the enzyme mdpi.com.
Monoamine Oxidases (MAOs): Furo[3,2-c]coumarin derivatives have also been screened for their ability to inhibit human monoamine oxidases (MAO-A and MAO-B) mdpi.com. These enzymes are crucial in the metabolism of neurotransmitters. Some of the synthesized furocoumarins displayed inhibitory activity against these enzymes. Additionally, a broader range of benzofuran (B130515) derivatives have been identified as selective MAO-B inhibitors, suggesting their potential in the context of neurodegenerative diseases nih.gov.
DNA Gyrase: Benzopyrones, including furobenzopyrones, are recognized as inhibitors of bacterial DNA gyrase, a validated target for antibacterial drug discovery nih.gov. These compounds typically act as competitive inhibitors, targeting the ATP-binding site on the GyrB subunit of the enzyme nih.gov. This inhibition disrupts the enzyme's function in maintaining DNA topology, leading to an antibacterial effect nih.govnih.gov.
| Enzyme | Compound Class | Inhibition Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Furobenzofuran carbamates | - | Potent inhibitors with selectivity influenced by N-substitution. | nih.gov |
| Butyrylcholinesterase (BChE) | Furobenzofuran carbamates | - | Potent inhibitors with selectivity influenced by N-substitution. | nih.gov |
| Acetylcholinesterase (AChE) | Furo[3,2-c]coumarins | Mixed-type/non-competitive | Active compound showed a Ki of 9.7 ± 0.6 μM. | mdpi.com |
| Monoamine Oxidase (MAO-A/B) | Furo[3,2-c]coumarins | - | Demonstrated inhibitory activity. | mdpi.com |
| Monoamine Oxidase B (MAO-B) | Benzofuran derivatives | - | Potent inhibition with IC50 as low as 0.037 μM for one derivative. | nih.gov |
| Bacterial DNA Gyrase (GyrB) | Benzopyrones/Furobenzopyrones | Competitive (ATP-binding site) | Inhibits DNA supercoiling. | nih.gov |
Receptor Binding Studies and Interaction Profiles at a Molecular Level
While specific receptor binding studies on the Furo[4,3,2-de] nih.govbenzopyran parent compound are not extensively documented, research on related benzopyran and benzofuran structures provides insights into their potential receptor interactions.
A notable example is the novel potential antipsychotic agent, S33138, which features a benzopyrano[3,4-c]pyrrole core. This compound has demonstrated a high affinity and preferential antagonist activity at human dopamine (B1211576) D3 receptors over D2 receptors nih.gov. It also exhibits modest antagonist properties at human serotonin (B10506) 5-HT(2A) and 5-HT(7) receptors, and weak antagonist activity at D1 and D5 receptors nih.gov. In contrast, it showed negligible affinity for various subtypes of α(1)-adrenoceptors, muscarinic, and histamine (B1213489) receptors, indicating a distinctive receptor-binding profile nih.gov.
Furthermore, studies on benzofuran derivatives of non-peptide opioids have revealed high affinities for the delta-opioid receptor, with much lower potency towards the mu- and kappa-opioid binding sites nih.gov. The addition of the benzofuran moiety to these opioid structures was found to confer this delta-receptor selectivity nih.gov.
| Compound Class | Receptor Target | Binding Affinity/Activity | Key Findings | Reference |
|---|---|---|---|---|
| Benzopyrano[3,4-c]pyrrole derivative (S33138) | Dopamine D3 Receptor | High affinity antagonist (pKi = 8.7) | Preferential D3 versus D2 antagonist with a distinctive receptor-binding profile. | nih.gov |
| Dopamine D2 Receptor | Lower affinity antagonist (pKi = 7.1-7.3) | |||
| Serotonin 5-HT(2A) Receptor | Modest antagonist (pKB = 6.8-6.9) | |||
| Serotonin 5-HT(7) Receptor | Modest antagonist (pKB = 7.1) | |||
| Benzofuran derivatives of non-peptide opioids | Delta-Opioid Receptor | High affinity | Benzofuran moiety confers delta-receptor selectivity. | nih.gov |
| Mu-Opioid Receptor | Lower potency | |||
| Kappa-Opioid Receptor | Least effective |
Cellular Pathway Modulation at a Mechanistic Resolution
The modulation of cellular signaling pathways is a critical aspect of the biological activity of many compounds, including those with a benzopyran structure. While specific studies on Furo[4,3,2-de] nih.govbenzopyran are scarce, the broader class of flavonoids, which includes many benzopyran derivatives, is known to interact with and modulate various intracellular signaling cascades nih.gov.
These pathways, which involve a series of molecular interactions within a cell, are fundamental to cellular functions such as proliferation, differentiation, and apoptosis utmb.edu. Abnormal activation of these pathways can contribute to diseases like cancer nih.gov. Flavonoids have been shown to exert inhibitory or stimulatory effects on key signaling pathways, including nih.gov:
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids can modulate the activity of PI3K/Akt, thereby influencing cell fate nih.gov.
Mitogen-activated protein kinase (MAPK) pathways: These pathways, including ERK, JNK, and p38, are involved in a wide range of cellular responses to external stimuli.
Protein kinase C (PKC) pathway: This pathway is integral to signal transduction for many hormones and growth factors.
By altering the phosphorylation state of target molecules within these pathways, flavonoids can significantly affect cellular functions. They can also modulate gene expression by activating various transcription factors nih.gov. For example, some flavonoids have been shown to disrupt signaling pathways induced by growth factors in cancer cells nih.gov. The specific effects are dependent on the structure of the flavonoid and the cellular context.
DNA Interaction Mechanisms (e.g., Intercalation, Photobinding, Cross-linking)
Furocoumarins, a class of compounds structurally related to Furo[4,3,2-de] nih.govbenzopyran, are well-known for their interactions with DNA, particularly upon photoactivation. These interactions are central to their therapeutic applications and genotoxicity.
Intercalation: In the absence of light, furocoumarins can insert themselves between the base pairs of the DNA double helix, a process known as intercalation scispace.com. This non-covalent interaction is the initial step for subsequent photochemical reactions. The planarity of the furocoumarin ring system facilitates this insertion into the DNA structure.
Photobinding: Upon irradiation with long-wave ultraviolet light (UVA, 320-400 nm), intercalated furocoumarins can form covalent bonds with pyrimidine (B1678525) bases, primarily thymine (B56734) scispace.commdpi.com. This process, termed photobinding, results in the formation of monoadducts. The reaction is a C4-cycloaddition involving either the 3,4-pyrone or the 4',5'-furan double bond of the furocoumarin and the 5,6-double bond of the pyrimidine base scispace.commdpi.com. The sequence specificity of this photobinding has been studied, with AT-rich sequences being particularly reactive sites nih.gov.
Cross-linking: Linear furocoumarins, such as psoralens, which are bifunctional, can undergo a second photochemical reaction after forming a furan-side monoadduct. Absorption of a second photon can lead to the formation of a covalent bond with a pyrimidine base on the opposite DNA strand, resulting in an interstrand cross-link (ICL) scispace.comnih.gov. These ICLs are significant DNA lesions that can block transcription and replication, leading to cytotoxic effects nih.gov. The formation of ICLs is a key mechanism behind the antiproliferative activity of psoralen (B192213) plus UVA (PUVA) therapy nih.gov. Angular furocoumarins, on the other hand, are generally monofunctional and primarily form monoadducts nih.gov. In addition to ICLs, furocoumarins have also been shown to induce DNA-protein cross-links upon UVA irradiation nih.gov.
| Interaction Mechanism | Description | Key Features | Consequence | Reference |
|---|---|---|---|---|
| Intercalation | Non-covalent insertion between DNA base pairs. | Initial binding step in the dark. | Positions the molecule for subsequent photoreactions. | scispace.com |
| Photobinding (Monoadduct formation) | UVA-induced covalent bond formation with a pyrimidine base. | Forms a cyclobutane (B1203170) ring. Can involve either the furan (B31954) or pyrone side. | Creates a DNA lesion. | nih.govscispace.commdpi.com |
| Cross-linking (Interstrand) | UVA-induced covalent linking of both DNA strands by a single molecule. | Requires a bifunctional (linear) furocoumarin. A two-photon process. | Blocks DNA replication and transcription, leading to cytotoxicity. | scispace.comnih.gov |
| Cross-linking (DNA-Protein) | UVA-induced covalent linking of DNA to proteins. | Observed with both linear and, to a lesser extent, angular furocoumarins. | Contributes to cellular damage. | nih.gov |
Structure Activity Relationship Sar Studies of Furo 4,3,2 De 1 Benzopyran Derivatives
Systematic Chemical Modification of the Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Core and Substituents
Currently, there is a lack of publicly accessible research detailing the systematic chemical modification of the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran nucleus. Scientific literature does not provide substantive data on how alterations to the core structure or the addition and modification of various substituents impact the biological profiles of these compounds. As a result, a data-driven exploration of the chemical space around this scaffold to optimize for specific therapeutic targets has not been documented.
Influence of Stereochemistry on Biological Potency and Selectivity
The role of stereochemistry in the biological activity of chiral natural compounds is a fundamental concept in drug discovery. However, for derivatives of Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran, there is no available research that investigates the influence of stereoisomerism on their biological potency and selectivity. Studies comparing the activity of different enantiomers or diastereomers of Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran derivatives have not been reported, leaving a significant gap in understanding the three-dimensional structural requirements for target interaction.
Correlation of Molecular Descriptors with Observed Biological Responses
The use of molecular descriptors to correlate the physicochemical and structural properties of compounds with their biological activities is a cornerstone of modern chemoinformatics. This approach allows for the development of predictive models to guide the design of new, more active molecules. For the Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran class of compounds, there is no documented research that applies this methodology. The absence of studies correlating molecular descriptors with biological responses means that predictive SAR models for this specific scaffold are yet to be developed.
Rational Design Principles for Furo[4,3,2-de]Current time information in Oskarshamn, SE.benzopyran Analogs
Rational drug design relies on a foundational understanding of the SAR of a given chemical series. Without data from systematic modifications, stereochemical evaluations, and molecular descriptor correlations, the formulation of rational design principles for novel Furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran analogs is not feasible. The current body of scientific literature does not provide the necessary insights to guide the intelligent design of new derivatives with potentially improved therapeutic properties.
Future Research Directions and Translational Perspectives for Furo 4,3,2 De 1 Benzopyran
Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy
The synthesis of complex heterocyclic frameworks like furo[4,3,2-de] ias.ac.inbenzopyran often presents significant challenges. Future research should focus on the development of novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. The exploration of innovative synthetic methodologies is crucial for accessing a diverse range of derivatives for further investigation. ijrpr.comfrontiersin.org
Key areas for exploration include:
Transition Metal-Catalyzed Reactions: Methodologies involving transition metals could provide new avenues for the construction of the furo[4,3,2-de] ias.ac.inbenzopyran core. frontiersin.org
Cyclization Reactions: The development of novel cyclization strategies will be fundamental to building the fused ring system with high efficiency. airo.co.in
Ring-Closing Metathesis: This powerful technique could be employed for the formation of the heterocyclic rings, offering a versatile approach to a variety of substituted analogs. airo.co.in
Diels-Alder Reactions: Exploration of intramolecular Diels-Alder reactions could provide a stereocontrolled route to complex derivatives. airo.co.in
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Transition Metal-Catalyzed Cross-Coupling | High efficiency, functional group tolerance, potential for asymmetric synthesis. | Development of novel catalysts, optimization of reaction conditions, exploration of C-H activation strategies. |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of molecular diversity. | Design of novel reaction cascades, exploration of new starting materials, and catalyst systems. |
| Photoredox Catalysis | Mild reaction conditions, generation of reactive intermediates under visible light. | Development of new photocatalysts, exploration of novel bond-forming reactions. |
| Flow Chemistry | Improved safety, scalability, and reproducibility; precise control over reaction parameters. | Adaptation of existing batch syntheses to continuous flow, development of integrated synthesis and purification systems. |
Exploration of Undiscovered Chemical Reactivity and Synthetic Transformations
A thorough understanding of the chemical reactivity of the furo[4,3,2-de] ias.ac.inbenzopyran nucleus is essential for its derivatization and the synthesis of analogs with diverse functionalities. Future studies should systematically investigate the reactivity of this scaffold to uncover new synthetic transformations.
Potential areas of investigation include:
Electrophilic Aromatic Substitution: Mapping the regioselectivity of electrophilic substitution on the benzofuran (B130515) and pyran rings.
Nucleophilic Aromatic Substitution: Investigating the susceptibility of the scaffold to nucleophilic attack, particularly on activated positions. rsc.org
Metal-Mediated C-H Functionalization: Exploring the direct functionalization of C-H bonds to introduce new substituents without the need for pre-functionalized starting materials.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the fused ring system under various conditions to explore potential ring-opening and rearrangement pathways to novel heterocyclic structures.
| Reaction Type | Research Goal | Potential Outcome |
| Electrophilic Halogenation | Determine the most reactive sites for electrophilic attack. | Access to halogenated derivatives for further cross-coupling reactions. |
| Friedel-Crafts Acylation/Alkylation | Introduce carbon-based substituents to the aromatic core. | Generation of ketone and alkyl derivatives for biological screening. |
| Directed Ortho-Metalation (DoM) | Achieve regioselective functionalization of specific C-H bonds. | Synthesis of precisely substituted analogs for structure-activity relationship studies. |
| Cycloaddition Reactions | Explore the dienophilic/diene character of the furan (B31954) and pyran rings. | Access to novel polycyclic architectures. |
Application of Advanced Computational Tools for Predictive Modeling and Design
The integration of computational chemistry can significantly accelerate the discovery and optimization of novel furo[4,3,2-de] ias.ac.inbenzopyran derivatives with desired properties. mdpi.com In silico methods can guide synthetic efforts by predicting molecular properties and biological activities, thereby reducing the time and cost associated with experimental studies. frontiersin.orgnih.gov
Future computational studies should focus on:
Quantum Chemical Calculations: Utilizing methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the scaffold. nih.gov
Molecular Docking: Predicting the binding modes of furo[4,3,2-de] ias.ac.inbenzopyran derivatives with various biological targets to identify potential therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of derivatives with their biological activities to guide the design of more potent compounds.
ADMET Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives to identify candidates with favorable pharmacokinetic properties. nih.gov
Deeper Elucidation of Biological Mechanisms at the Molecular and Cellular Levels
Given the broad range of biological activities exhibited by other furobenzopyran isomers, it is crucial to investigate the potential therapeutic applications of the furo[4,3,2-de] ias.ac.inbenzopyran scaffold. A systematic biological evaluation of a library of derivatives is necessary to identify lead compounds and elucidate their mechanisms of action. ijrpr.com
Key research areas include:
High-Throughput Screening: Screening a diverse library of furo[4,3,2-de] ias.ac.inbenzopyran derivatives against a wide range of biological targets to identify initial hits.
Target Identification and Validation: For active compounds, identifying the specific molecular targets and validating their role in the observed biological effect.
Mechanism of Action Studies: Investigating the downstream cellular effects of lead compounds to understand their complete pharmacological profile. This can involve techniques like Western blotting, qPCR, and cell cycle analysis. nih.gov
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising compounds in relevant animal models of disease. nih.gov
Design of Next-Generation Furo[4,3,2-de]ias.ac.inbenzopyran-Based Chemical Probes
The unique structural features of the furo[4,3,2-de] ias.ac.inbenzopyran scaffold make it an attractive candidate for the development of chemical probes to study biological processes. nih.gov These probes can be valuable tools for target identification, validation, and imaging.
Future directions in this area include:
Fluorescent Probes: Incorporating fluorophores into the furo[4,3,2-de] ias.ac.inbenzopyran scaffold to create probes for fluorescence microscopy and other imaging applications. nih.govmagtech.com.cnnih.gov The inherent fluorescence of some benzopyran systems could also be exploited. nih.gov
Photoaffinity Probes: Designing derivatives with photoreactive groups that can covalently label their biological targets upon photoirradiation, facilitating target identification.
Biotinylated or Tagged Probes: Synthesizing probes with affinity tags like biotin to enable the isolation and identification of binding partners from complex biological mixtures.
Activity-Based Probes: Developing probes that covalently react with the active site of specific enzymes, allowing for the profiling of enzyme activity in complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
